5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO3 It features a furan ring substituted with a piperidine moiety, which is further functionalized with a hydroxyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde typically involves the formation of the furan ring followed by the introduction of the piperidine moiety. One common method involves the reaction of furfural with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification using chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the hydroxyl and aldehyde groups allows for hydrogen bonding and other interactions that can influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with a hydroxymethyl group instead of the piperidine moiety.
5-(Chloromethyl)furfural: Similar structure but with a chloromethyl group.
Levulinic acid: Another furan derivative with different functional groups.
Uniqueness
5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde is unique due to the combination of the furan ring and the piperidine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H15NO3 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(3-hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-8-4-5-12(6-10(8)14)11-3-2-9(7-13)15-11/h2-3,7-8,10,14H,4-6H2,1H3 |
InChI Key |
QIVWFFRHIWCGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1O)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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